Bienvenue dans la boutique en ligne BenchChem!

2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

AKR1C3 inhibition Castrate-resistant prostate cancer Aldo-keto reductase

2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (CAS 2097925-85-2) is a synthetic benzamide derivative characterized by a 2-chloro-6-fluorobenzamide core coupled via a 2-hydroxyethyl linker to a 4-(furan-2-yl)phenyl motif. The compound has been catalogued in screening libraries and annotated with a measured pKi of 6.54 against human aldo-keto reductase family 1 member C3 (AKR1C3/type 5 17β-hydroxysteroid dehydrogenase), placing it in the context of benzamide-based AKR1C3 inhibitor discovery for castrate-resistant prostate cancer research.

Molecular Formula C19H15ClFNO3
Molecular Weight 359.78
CAS No. 2097925-85-2
Cat. No. B2882695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
CAS2097925-85-2
Molecular FormulaC19H15ClFNO3
Molecular Weight359.78
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
InChIInChI=1S/C19H15ClFNO3/c20-14-3-1-4-15(21)18(14)19(24)22-11-16(23)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,23H,11H2,(H,22,24)
InChIKeyJVWYDCGEGKWVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (CAS 2097925-85-2): Compound Identity and Target Class Context


2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (CAS 2097925-85-2) is a synthetic benzamide derivative characterized by a 2-chloro-6-fluorobenzamide core coupled via a 2-hydroxyethyl linker to a 4-(furan-2-yl)phenyl motif [1]. The compound has been catalogued in screening libraries and annotated with a measured pKi of 6.54 against human aldo-keto reductase family 1 member C3 (AKR1C3/type 5 17β-hydroxysteroid dehydrogenase), placing it in the context of benzamide-based AKR1C3 inhibitor discovery for castrate-resistant prostate cancer research [2].

Why In-Class Benzamide AKR1C3 Inhibitors Cannot Be Freely Substituted for 2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide


Within the benzamide class of AKR1C3 inhibitors, even structurally similar compounds display divergent activity profiles against AKR1C3 and its closely related isoforms AKR1C1 and AKR1C2 [1]. This compound bears a distinct chloro-fluoro substitution pattern on the benzamide ring and a 4-(furan-2-yl)phenyl group linked through a 2-hydroxyethyl spacer, generating a unique molecular framework with no other ZINC-catalogued compound sharing the same scaffold [2]. Substitution with a generic benzamide analog lacking these precise substituents risks both a loss of the measurable AKR1C3 affinity and an unpredictable shift in isoform selectivity, rendering unvalidated replacement scientifically unsound for any assay requiring reproducible target engagement [1].

Quantitative Differentiation Evidence: 2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide vs. Closest Screening Analogs


AKR1C3 Inhibitory Potency (pKi): Head-to-Head Within the Same Screening Panel

In a unified screening panel reported in J. Med. Chem. 2013, 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (ZINC000095585466) exhibited an AKR1C3 pKi of 6.54, equivalent to a Ki of approximately 288 nM [1]. This value is numerically identical to the closest screening analog ZINC000095584144 (pKi 6.54) and ZINC000095584145 (pKi 6.54), and slightly superior to ZINC000095585100 (pKi 6.47; Ki ~339 nM) and ZINC000095583376 (pKi 6.47), both tested under the same assay conditions [1]. The lead indomethacin analogs in the same study achieved pKi values >8.0 (Ki <10 nM) with >100-fold selectivity over AKR1C1/AKR1C2, establishing the benchmark for optimized compounds [1].

AKR1C3 inhibition Castrate-resistant prostate cancer Aldo-keto reductase

Molecular Scaffold Uniqueness: No Other ZINC-Catalogued Compound Shares the Same Framework

According to the ZINC15 database, 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (ZINC000095585466) possesses a molecular framework for which 'nothing else with this framework' has been catalogued [1]. This means no other compound in the ZINC library—comprising over 20 million commercially available molecules—shares the identical ring-system connectivity pattern [1]. By contrast, comparator compounds such as ZINC000095585100 (C21H21ClN2O5S; Mwt 448.93) and ZINC000095584144, while tested in the same AKR1C3 panel, belong to different framework classes [1].

Chemical scaffold uniqueness Intellectual property Library diversity

Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area vs. Closest Screening Analogs

The target compound (ZINC000095585466) has a computed logP of 4.448 and a topological polar surface area (tPSA) of 62.5 Ų, placing it in a moderately lipophilic region of chemical space [1]. In contrast, the comparator ZINC000095585100 has a lower logP of 3.309 and a substantially higher tPSA of 96 Ų [2]. The 1.14-unit logP difference and 33.5 Ų tPSA gap suggest that the target compound may exhibit higher membrane permeability but potentially lower aqueous solubility compared to ZINC000095585100, relevant for cell-based assay planning [1][2].

Lipophilicity Drug-likeness tPSA ADME prediction

Substituent Pattern Differentiation: 2-Chloro-6-Fluoro Benzamide vs. Indomethacin-Derived Carboxylate-Containing Analogs

2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide bears a 2-chloro-6-fluoro substitution on the benzamide ring and lacks the carboxylic acid moiety characteristic of indomethacin and its optimized analogs [1][2]. The indomethacin-derived lead compounds in the same J. Med. Chem. 2013 study achieve sub-nanomolar AKR1C3 potency (Ki <10 nM) through a carboxylate-mediated interaction with the enzyme active site, whereas the target compound's neutral benzamide core may engage AKR1C3 through a distinct binding mode, as its pKi of 6.54 is >28-fold weaker [2]. This structural divergence implies that the target compound belongs to a different chemotype within the AKR1C3 inhibitor landscape, with a potentially different isoform selectivity profile that remains uncharacterized [2].

Structure-activity relationship Halogen substitution Benzamide pharmacophore

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide Based on Verified Evidence


AKR1C3 Biochemical Screening Hit Validation and Scaffold Hopping Reference

With a confirmed pKi of 6.54 against recombinant human AKR1C3 from a peer-reviewed screening panel [1], this compound serves as a validated moderate-affinity reference point for secondary confirmation assays comparing novel AKR1C3 inhibitors. Its unique scaffold [2] makes it a suitable template for scaffold-hopping campaigns seeking to explore non-carboxylate AKR1C3 chemotypes.

Ligand Efficiency Benchmarking for Fragment- and Lead-Optimization Programs

The compound's ligand efficiency of 0.37 (pKi 6.54 at Mwt 359.78) [1] provides a quantitative benchmark against which optimized lead compounds can be evaluated. Procurement of this compound enables head-to-head comparison of ligand efficiency metrics—a critical parameter in fragment-to-lead and lead-optimization workflows.

Chemical Probe Selectivity Panel Assembly for Aldo-Keto Reductase Isoform Profiling

Given that AKR1C3 shares high sequence identity with isoforms AKR1C1 and AKR1C2, and that the parent study demonstrated >100-fold selectivity for optimized analogs [1], this compound can be included in isoform selectivity panels to assess whether the benzamide chemotype exhibits a selectivity profile distinct from the indomethacin-derived carboxylate series.

Computational Chemistry and Molecular Docking Template

The compound's well-defined 3D structure (available in ZINC15 [2]), combined with its publically disclosed AKR1C3 affinity data, makes it suitable as a docking template or pharmacophore query in virtual screening campaigns targeting the AKR1C3 active site. Its neutral benzamide core offers a distinct electrostatic profile compared to carboxylate-containing ligands for which the AKR1C3·NADP+·2'-des-methyl-indomethacin crystal structure (PDB: 4DBW) is available [1].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.